Tamoxifen isopropyl bromide

Description

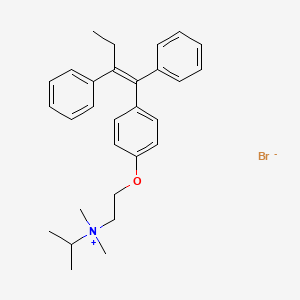

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H36BrNO |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethyl-propan-2-ylazanium;bromide |

InChI |

InChI=1S/C29H36NO.BrH/c1-6-28(24-13-9-7-10-14-24)29(25-15-11-8-12-16-25)26-17-19-27(20-18-26)31-22-21-30(4,5)23(2)3;/h7-20,23H,6,21-22H2,1-5H3;1H/q+1;/p-1/b29-28-; |

InChI Key |

VSVUDCODHCQATR-FJBFXRHMSA-M |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C(C)C)/C3=CC=CC=C3.[Br-] |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C(C)C)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for Tamoxifen Isopropyl Bromide Analogs

Stereochemical Control and Isomer Separation in Synthesis

The biological activity of tamoxifen (B1202) is highly dependent on its stereochemistry, with the Z-isomer being the pharmacologically active form. Therefore, synthetic strategies often prioritize the selective formation of the Z-isomer or incorporate efficient methods for separating the E and Z geometric isomers.

Several advanced synthetic methods have been developed to favor the formation of the Z-isomer of tamoxifen. One highly effective approach involves the direct carbolithiation of diphenylacetylene followed by a palladium-catalyzed cross-coupling reaction. This method has been shown to produce tamoxifen with a high Z/E selectivity of 10:1 rsc.orgrsc.org. Another stereospecific method utilizes the carbometallation of alkynylsilanes to produce (Z)-tamoxifen acs.org.

The McMurry coupling reaction, which involves the reductive coupling of two ketone molecules, is another established method for creating the central alkene of the tamoxifen structure rsc.orgresearchgate.net. While this reaction can produce a mixture of isomers, it has been employed in stereoselective syntheses of tamoxifen derivatives like (Z)-4-hydroxytamoxifen researchgate.net.

| Method | Key Reagents/Catalysts | Reported Z:E Ratio | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Alkenyllithium reagent, Palladium nanoparticle catalyst | 10:1 | rsc.orgrsc.org |

| Carbometallation of Alkynylsilanes | Organometallic reagents | Stereospecific for Z-isomer | acs.org |

| McMurry Coupling | Low-valent titanium (e.g., TiCl3/LiAlH4) | Variable, can be optimized for Z-selectivity | researchgate.netnih.gov |

Following synthesis, which often yields a mixture of E and Z isomers, purification is essential to isolate the desired active isomer. High-performance liquid chromatography (HPLC) and crystallization are the most common and effective techniques for this purpose.

Chromatographic Techniques: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for separating the geometric isomers of tamoxifen and its derivatives rsc.orgnih.gov. Specific conditions have been developed to achieve baseline resolution between the E and Z isomers. For instance, a mixture of (Z)- and (E)-isomers of 4-hydroxy-N-desmethyltamoxifen was successfully separated using semi-preparative RP-HPLC nih.gov. Another optimized method for separating tamoxifen and its metabolites uses a mobile phase of methanol-acetonitrile-water-trichloroacetic acid on an ODS (C18) column nih.govbohrium.com. E/Z isomers differ in their physical and chemical properties, which allows for their separation using conventional stationary phases like C18 chromatographytoday.com.

Advanced Analytical Characterization of Tamoxifen Isopropyl Bromide Analogs

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the foundational characterization of new chemical entities. They provide insights into the atomic and molecular structure, bonding, and electronic properties of Tamoxifen (B1202) Isopropyl Bromide analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including complex analogs of Tamoxifen Isopropyl Bromide. It is particularly crucial for confirming the correct isomeric configuration, which is vital as different isomers can exhibit varied biological activities. researchgate.netnih.gov For triarylethylene compounds like tamoxifen analogs, the distinction between the geometric (E) and (Z) isomers is of paramount importance. nih.govuspto.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each nucleus. In ¹H NMR, the chemical shifts, coupling constants, and integration of signals allow for the assignment of protons within the molecule. For instance, the chemical shifts of the vinylic proton and the protons on the ethyl side chain can help in distinguishing between isomers. uspto.gov

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to establish through-space correlations between protons. uspto.gov These experiments can definitively confirm the spatial relationship between the different aryl groups and the ethyl side chain, thus confirming the (E) or (Z) configuration. For example, a NOE correlation between the protons of the ethyl group and a specific aromatic ring would confirm their proximity, a key feature of one isomer over the other. uspto.gov Theoretical studies and NMR spectral data of various tamoxifen analogs provide a basis for these structural assignments. frontiersin.org

Table 1: Representative ¹H NMR Chemical Shift Data for a Hypothetical (Z)-Tamoxifen Analog This table is interactive. Click on the headers to sort.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂CH₃ | 0.92 | t (triplet) | 7.0 |

| -CH₂ CH₃ | 2.48 | q (quartet) | 7.0 |

| N(CH₃ )₂ | 2.30 | s (singlet) | - |

| -O-CH₂ - | 4.05 | t (triplet) | 5.8 |

| -N-CH₂ - | 2.75 | t (triplet) | 5.8 |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. sdbindex.com By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound. For Tamoxifen Isopropyl Bromide analogs, IR spectroscopy can confirm the presence of key structural motifs.

Table 2: Characteristic IR Absorption Frequencies for Tamoxifen Analogs This table is interactive. Click on the headers to sort.

| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Strong |

| Alkene | C=C Stretch | 1680 - 1640 | Medium |

| Ether | C-O Stretch | 1300 - 1000 | Strong |

| Alkyl Halide | C-Br Stretch | 690 - 515 | Strong |

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. rjptonline.org Tamoxifen and its analogs, containing extensive chromophoric systems due to the multiple aromatic rings and the stilbene (B7821643) core, exhibit strong UV absorbance. researchgate.net This property allows for the development of simple, rapid, and sensitive methods for their determination in various samples. pubtexto.com

The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). rjptonline.orgpubtexto.com The λmax for tamoxifen citrate (B86180) is typically observed around 235-236 nm. rjptonline.orgpubtexto.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for purity assessment and for quantifying the compound in pharmaceutical formulations. nih.gov

Table 3: UV-Vis Spectrophotometric Parameters for Tamoxifen Citrate This table is interactive. Click on the headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Max. Absorbance (λmax) | 235 nm | pubtexto.com |

| Linearity Range | 2.5 - 40 µg/mL | pubtexto.com |

| Molar Absorptivity | 1.324 x 10⁴ L·mol⁻¹·cm⁻¹ | pubtexto.com |

Chromatographic Methods for Purity and Identity Verification

Chromatographic techniques are essential for separating complex mixtures and are therefore central to verifying the purity and identity of pharmaceutical compounds like Tamoxifen Isopropyl Bromide analogs.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally unstable compounds. It is extensively used for the separation and quantification of tamoxifen and its metabolites and analogs. nih.govresearchgate.net The method's high resolution allows for the separation of the main compound from its synthetic precursors, byproducts, and degradation products. waters.com

A typical HPLC method for tamoxifen analogs involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). scitechnol.comresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm). researchgate.net The retention time of the compound under specific chromatographic conditions is a characteristic parameter used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification and purity determination. scitechnol.com HPLC is also capable of separating the (E) and (Z) isomers of tamoxifen analogs, which is crucial for quality control. uspto.govnih.govnih.gov

Table 4: Example HPLC Method Parameters for Tamoxifen Analog Analysis This table is interactive. Click on the headers to sort.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. sdbindex.com It is ideally suited for the analysis of volatile and thermally stable compounds. While tamoxifen analogs themselves are generally not volatile enough for direct GC analysis, GC-MS is invaluable for impurity profiling, particularly for identifying volatile organic impurities, residual solvents, or byproducts from the synthesis. thermofisher.com

For non-volatile compounds, derivatization can be employed to create more volatile analogs suitable for GC-MS analysis. However, its primary role in this context is often in the analysis of starting materials and the detection of low-level genotoxic impurities, such as alkyl bromides that might be used in the synthesis of Tamoxifen Isopropyl Bromide. researchgate.net The mass spectrometer fragments the eluted compounds into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint. By comparing this spectrum to a library of known spectra, impurities can be identified with a high degree of confidence. researchgate.net

Table 5: Potential Volatile Impurities in the Synthesis of Tamoxifen Isopropyl Bromide and their GC-MS Characteristics This table is interactive. Click on the headers to sort.

| Potential Impurity | Chemical Formula | Key Mass Fragments (m/z) |

|---|---|---|

| Isopropyl Bromide | C₃H₇Br | 122, 124, 43, 79, 81 |

| Diethyl Ether (Solvent) | C₄H₁₀O | 74, 59, 45, 31 |

| Pyridine (Catalyst) | C₅H₅N | 79, 52 |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of tamoxifen analogs. It provides crucial information regarding the compound's molecular weight and structure. Techniques such as electrospray ionization (ESI) are particularly well-suited for analyzing polar and charged molecules like quaternary ammonium (B1175870) salts, including Tamoxifen Isopropyl Bromide.

Molecular Weight Determination

High-resolution mass spectrometry (HRMS) offers the precise mass of the parent ion, allowing for the confirmation of the molecular formula. For Tamoxifen Isopropyl Bromide, the analysis would target the cation, [C₂₉H₃₈NO]⁺. The experimentally measured mass-to-charge ratio (m/z) should closely align with the theoretically calculated exact mass. This correlation is a primary step in confirming the identity of the synthesized analog.

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Hypothetical Experimental m/z |

|---|---|---|---|

| Tamoxifen Isopropyl Bromide Cation | [C₂₉H₃₈NO]⁺ | 416.2948 | 416.2951 |

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to further probe the molecular structure. In this technique, the parent ion (in this case, m/z 416.29) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural evidence.

The fragmentation of tamoxifen and its metabolites has been well-studied. Common cleavage points occur at the ether linkage and along the amino-alkyl side chain. nih.govresearchgate.net For instance, N,N-dimethyl tamoxifen derivatives characteristically produce fragments at m/z 72 or m/z 58, corresponding to the cleavage of the side chain. nih.gov

For Tamoxifen Isopropyl Bromide, a quaternary ammonium compound, the fragmentation pathways would be distinct but predictable. Key fragmentations would likely involve:

Neutral loss of propene: A common pathway for isopropyl-containing compounds.

Cleavage of the C-N bond: Resulting in the loss of the N-isopropyl group.

Ether bond cleavage: Similar to tamoxifen, breaking the bond between the phenoxy ring and the ethylamino side chain.

Analysis of these fragmentation pathways allows for the confirmation of the core tamoxifen structure and the verification of the N-isopropyl quaternary ammonium modification. mdpi.com

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|

| 374.24 | [M - C₃H₆]⁺ (Loss of propene) | Confirms isopropyl group presence |

| 358.27 | [M - C₃H₇N]⁺ (Loss of isopropylamine) | Indicates cleavage at the quaternary nitrogen |

| 100.12 | [C₆H₁₄N]⁺ (Isopropyl-ethyl-amine fragment) | Confirms the structure of the side chain |

| 72.08 | [C₄H₁₀N]⁺ (Fragment from side chain rearrangement) | Characteristic fragment of tamoxifen-like side chains |

Elemental Analysis for Stoichiometric Composition

For Tamoxifen Isopropyl Bromide (C₂₉H₃₈NBrO), the analysis would quantify the percentage of carbon (C), hydrogen (H), nitrogen (N), bromine (Br), and oxygen (O). The experimental results are typically considered valid if they fall within ±0.4% of the calculated theoretical values, confirming the compound's purity and empirical formula. frontiersin.org

| Element | Theoretical Mass % | Hypothetical Found % |

|---|---|---|

| Carbon (C) | 70.15 | 70.25 |

| Hydrogen (H) | 7.71 | 7.65 |

| Nitrogen (N) | 2.82 | 2.79 |

| Bromine (Br) | 16.09 | 16.01 |

| Oxygen (O) | 3.22 | 3.30 |

The close agreement between the theoretical and found percentages in the elemental analysis provides strong evidence for the successful synthesis and purification of the target compound, Tamoxifen Isopropyl Bromide, and corroborates the molecular formula determined by mass spectrometry.

Molecular and Cellular Mechanisms of Action for Tamoxifen Isopropyl Bromide Analogs

Estrogen Receptor (ER) Binding and Modulatory Studies

The primary molecular target of tamoxifen (B1202) is the intracellular estrogen receptor (ER). However, the permanent positive charge on its quaternary ammonium (B1175870) analogs restricts their ability to passively diffuse across the cell membrane, thus limiting their interaction with the nuclear ER ligand-binding domain.

Ligand Binding Affinity to ERα and ERβ Isoforms

Specific binding affinity data (such as Ki or IC50 values) for tamoxifen isopropyl bromide and its analogs to the intracellular ligand-binding domains of ERα and ERβ are not extensively reported in the literature. This is because these compounds were designed to be tools for studying cell surface and membrane-associated estrogen binding sites, rather than for competing with estrogen at the nuclear receptors. nih.govovid.com Their utility lies in their ability to activate signaling pathways from the exterior of the cell, confirming that certain cellular responses to tamoxifen are not dependent on its entry into the nucleus and direct binding to genomic machinery.

| Compound | Primary Target Location | Intended Mechanism of Action |

| Tamoxifen | Intracellular (Nuclear) | Genomic: Direct binding to nuclear ER, modulating transcription of estrogen-responsive genes. |

| Tamoxifen Quaternary Analogs (e.g., Tamoxifen Isopropyl Bromide, QTam) | Cell Surface (Plasma Membrane) | Non-Genomic: Interaction with membrane-associated estrogen binding sites, initiating intracellular signaling cascades. |

Comprehensive Molecular Interaction Profiling

To gain a broader understanding of the cellular targets of tamoxifen and its analogs, unbiased, proteome-wide approaches have been employed.

Proteome-Wide Stability and Binding Assays (e.g., SPROX)

The Stability of Proteins from Rates of Oxidation (SPROX) technique is a powerful method for identifying protein-ligand interactions on a proteome-wide scale. nih.gov This assay measures changes in the stability of proteins upon binding to a ligand.

SPROX has been utilized to probe the interactions of tamoxifen and its primary metabolite, N-desmethyl tamoxifen (NDT), with the proteome of MCF-7 breast cancer cells. nih.gov These studies have successfully assayed over 1,000 proteins for stability changes induced by these compounds. nih.gov The results revealed a large number of potential "off-target" interactions, with 163 proteins identified as having altered stability in the presence of tamoxifen and 200 proteins affected by NDT. nih.gov

This type of comprehensive profiling provides a global view of the cellular proteins that are directly or indirectly affected by tamoxifen analogs, offering valuable insights into their multifaceted mechanisms of action beyond their primary intended target.

Based on a comprehensive search of available scientific literature, there is no specific research focused on the computational chemistry and molecular dynamics simulations of the chemical compound “Tamoxifen isopropyl bromide.”

Numerous studies have been conducted on various analogs and derivatives of Tamoxifen, exploring their interactions with protein targets such as the estrogen receptor through methods like molecular docking and density functional theory (DFT) calculations. These investigations have examined modifications of Tamoxifen's functional groups, including hydroxyl, amide, carboxyl, sulfhydryl, and various alkyl chains, to understand their effects on binding affinity and biological activity.

However, none of the retrieved scientific literature specifically mentions or analyzes a Tamoxifen analog with an isopropyl bromide moiety attached to the amine group. Searches for "Tamoxifen isopropyl bromide," "quaternary ammonium tamoxifen analogs," and "tamoxifen derivatives with alkyl bromide" did not yield any results pertaining to computational or molecular dynamics studies of this particular compound.

Therefore, due to the absence of research data on Tamoxifen isopropyl bromide, it is not possible to provide an article on its molecular and cellular mechanisms of action based on computational chemistry and molecular dynamics simulations.

Structure Activity Relationship Sar Studies of Tamoxifen Isopropyl Bromide Analogs

Role of Bromine Substitution in Modulating Potency and Cellular Response

Halogenation of the tamoxifen (B1202) scaffold is a common strategy to modulate its pharmacological properties. Bromine substitution, in particular, has been shown to influence receptor affinity and cellular response.

The position of the bromine atom on the triphenylethylene (B188826) core is critical. For example, the synthesis of tamoxifen analogs from brominated precursors is a common strategy. researchgate.net One study detailed the introduction of a bromine atom at the 8-position of a fixed-ring tamoxifen analog as a step towards creating novel derivatives. acs.org Another study synthesized Z-Bromo-acetic acid 4-[1,2 bis-(4-hydroxy-phenyl)-but-1-enyl]-phenyl ester, demonstrating the feasibility of adding bromo-containing side chains. nih.gov While direct data on "tamoxifen isopropyl bromide" is scarce in the reviewed literature, studies on related brominated compounds show that such substitutions are synthetically accessible and can influence biological activity. For instance, the presence of a 4-bromophenyl moiety in a complex tamoxifen-like ligand was compatible with binding to the estrogen receptor, although it appeared to adopt multiple conformations. nih.gov

Studies comparing different halogenated tamoxifen analogs have shown that these modifications generally increase the binding affinity for the estrogen receptor compared to the parent compound. google.com Bromomethyltamoxifen, along with fluoro- and iodo-tamoxifen analogs, demonstrated superior estrogen receptor binding affinities over native tamoxifen. google.com

One study directly compared the inhibitory activity of different halogenated derivatives on the growth of MCF-7 human breast cancer cells. nih.gov The results showed that iodo- and fluoro-derivatives were more potent than tamoxifen itself. This suggests that halogenation is a viable strategy for enhancing the anti-cancer properties of tamoxifen analogs. nih.gov The increased affinity is thought to contribute to their potential use as diagnostic imaging agents for ER-positive tumors. google.comnih.gov

| Compound | Isomer | MCF-7 Growth Inhibition (IC50, µM) | Inhibition Affinity Constant (Ki, nM) |

|---|---|---|---|

| Tamoxifen | - | 11 | 15,000 |

| Fluoromethyl-N,N-diethyltamoxifen | cis (Z) | 4.5 | 2,500 |

| Fluoromethyl-N,N-diethyltamoxifen | trans (E) | 11.8 | 500 |

| Iodomethyl-N,N-diethyltamoxifen | cis (Z) | 2.4 | 1,500 |

| Iodomethyl-N,N-diethyltamoxifen | trans (E) | 6.3 | 1,000 |

Stereochemical Requirements for Optimal Biological Potency (Z-Isomer Dominance)

The geometry of the central double bond in the triphenylethylene structure of tamoxifen is a paramount determinant of its biological activity. The molecule can exist as two geometric isomers: the (Z)-isomer (trans) and the (E)-isomer (cis).

It is unequivocally established that the (Z)-isomer of tamoxifen is the biologically active antiestrogenic form. blogspot.com This isomer possesses a binding affinity for the estrogen receptor that is approximately 100 times greater than that of the corresponding (E)-isomer. nih.govnih.gov The (E)-isomer, in contrast, often exhibits weak estrogenic (agonist) properties. acs.org This stereochemical preference is a cornerstone of tamoxifen's pharmacology. researchgate.net

This Z-isomer dominance holds true for its active metabolites, such as 4-hydroxytamoxifen (B85900) (4OHT), and for various halogenated derivatives. nih.govnih.gov For example, the cis (Z) isomer of iodomethyl-N,N-diethyltamoxifen was significantly more potent at inhibiting MCF-7 cell growth (IC50 = 2.4 µM) than its trans (E) counterpart (IC50 = 6.3 µM). nih.gov This highlights that the specific three-dimensional orientation of the phenyl rings and the aminoalkoxy side chain, dictated by the Z-configuration, is required for the optimal antagonistic fit within the ligand-binding pocket of the estrogen receptor. gpatindia.comblogspot.com While the anti-Shiga toxin activity is ER-independent, studies determining the stereochemical requirements for this effect also pointed toward the importance of the Z-isomer for maximal protection. nih.gov

Pre Clinical Evaluation of Tamoxifen Isopropyl Bromide Analogs

In Vitro Efficacy and Biological Activity Studies

The in vitro evaluation of tamoxifen (B1202) analogs is a critical step in the pre-clinical assessment of their potential as anti-cancer agents. This process involves a series of laboratory-based assays designed to determine the compound's effectiveness and mechanism of action at a cellular level.

Cell Line-Based Proliferation and Viability Assays (e.g., MCF-7, MDA-MB-231)

The initial assessment of tamoxifen analogs often involves testing their effects on the growth and survival of breast cancer cell lines. Two of the most commonly used cell lines are MCF-7, which is estrogen receptor-positive (ER+), and MDA-MB-231, which is estrogen receptor-negative (ER-). This allows researchers to investigate whether the anti-proliferative effects of the analogs are dependent on the estrogen receptor.

Studies have shown that tamoxifen and its analogs can inhibit the proliferation of both ER+ and ER- cell lines, suggesting that they may act through multiple mechanisms. nih.govnih.gov For example, some analogs have demonstrated a significant increase in anti-proliferative activity in both MCF-7 and MDA-MB-231 cells compared to tamoxifen itself. nih.gov This suggests that these analogs may have an ER-independent mechanism of action. nih.govnih.gov

The anti-proliferative effects of tamoxifen and its analogs are often dose-dependent, meaning that the inhibitory effect increases as the concentration of the compound increases. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition in vitro. For example, the active metabolite of tamoxifen, 4-hydroxytamoxifen (B85900), has been shown to have an IC50 value of 27 µM in MCF-7 cells and 18 µM in MDA-MB-231 cells. nih.gov

The table below summarizes the IC50 values of tamoxifen and some of its analogs in different breast cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-hydroxytamoxifen | MCF-7 | 27 | nih.gov |

| 4-hydroxytamoxifen | MDA-MB-231 | 18 | nih.gov |

| Tamoxifen | MCF-7 | 4.506 (µg/mL) | oaepublish.com |

| Compound 31 | MDA-MB-231 | 4.2 | mdpi.com |

| Compound 31 | MCF-7 | 2.4 | mdpi.com |

| Compound 30a | MDA-MB-231 | 12.12 | mdpi.com |

| Compound 30a | MCF-7 | 9.59 | mdpi.com |

| Compound 30a | T-47D | 10.10 | mdpi.com |

| Compound 34 | MDA-MB-231 | 0.99 | mdpi.com |

| Compound 34 | T-47D | 0.43 | mdpi.com |

| Compound 63a | MCF-7 | 0.0047 (µg/mL) | mdpi.com |

Cytotoxicity Assessments using Various Cell Models

In addition to inhibiting proliferation, tamoxifen and its analogs can also induce cell death, a process known as cytotoxicity. Cytotoxicity is a key desired outcome for any anti-cancer agent. Various assays are used to assess the cytotoxic effects of these compounds on different cell models, including both tumor and normal cell lines. nih.govresearchgate.net

Studies have shown that tamoxifen can induce cytotoxicity in a dose-dependent manner in various breast cancer cell lines. oaepublish.com For instance, in MCF-7 cells, tamoxifen has been shown to have a half-maximal inhibitory concentration (IC50) of 4.506 µg/mL. oaepublish.com Furthermore, at a concentration of 100 µg/mL, tamoxifen treatment resulted in a significant decrease in cell viability and an increase in cell membrane permeability. oaepublish.com It is important to note that the cytotoxic effects of tamoxifen are not limited to cancer cells, as it has also been shown to be cytotoxic to normal cells. researchgate.net

The cytotoxic effects of tamoxifen and its analogs are often evaluated using techniques such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. biomedpharmajournal.org The results of these assays can help to determine the therapeutic window of a compound, which is the range of doses that is effective in treating the disease without causing unacceptable toxicity.

Cell Death Induction and Apoptosis Pathway Analysis (e.g., Caspase Activation, PARP Cleavage)

Tamoxifen and its analogs are known to induce apoptosis, or programmed cell death, in cancer cells. nih.govfrontiersin.org This is a key mechanism by which these compounds exert their anti-cancer effects. Apoptosis is a highly regulated process that involves a cascade of molecular events, including the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.gov

The induction of apoptosis by tamoxifen and its analogs can be assessed by a variety of methods, including:

Caspase activation assays: These assays measure the activity of specific caspases, such as caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively. oaepublish.comnih.gov For example, treatment of MCF-7 cells with tamoxifen has been shown to cause a significant increase in caspase-9 activity. oaepublish.com

PARP cleavage analysis: Poly(ADP-ribose) polymerase (PARP) is a protein that is involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases, and the detection of cleaved PARP is a common marker of apoptosis.

Annexin V staining: Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V staining can be used to identify apoptotic cells by flow cytometry or fluorescence microscopy. frontiersin.org

Studies have shown that tamoxifen and its metabolites can induce apoptosis in a time- and dose-dependent manner in various breast cancer cell lines. nih.gov This process is often mediated by the activation of caspases, and the inhibition of caspases can block tamoxifen-induced apoptosis. nih.gov

Cellular Uptake and Intracellular Distribution Studies

The effectiveness of a drug is dependent on its ability to reach its target within the cell. Therefore, understanding the cellular uptake and intracellular distribution of tamoxifen and its analogs is crucial for optimizing their therapeutic efficacy.

Studies using fluorescently labeled nanoparticles have shown that tamoxifen can be rapidly internalized by breast cancer cells. nih.govnih.gov For example, one study found that a significant fraction of rhodamine 123-loaded poly(ε-caprolactone) nanoparticles were found in the perinuclear region of MCF-7 cells, where estrogen receptors are localized, after just one hour of incubation. nih.govnih.gov Another study using tritiated [3H]-tamoxifen revealed that most of the administered nanoparticle dose was internalized within the first 30 minutes of incubation, and the uptake followed saturable transport kinetics. nih.govnih.gov

The intracellular distribution of tamoxifen and its analogs can be visualized using techniques such as confocal microscopy. dovepress.com These studies have shown that tamoxifen-loaded nanoparticles can penetrate the cell membrane and distribute throughout the cytoplasm, but not in the nucleus. dovepress.com The enhanced intracellular accumulation of the drug via nanoparticle uptake may contribute to the enhanced cytotoxicity of these formulations compared to the free drug. dovepress.com

Advanced In Vitro and Ex Vivo Models for Mechanistic Insights

While traditional two-dimensional (2D) cell culture models have been instrumental in the initial screening of anti-cancer drugs, they often fail to recapitulate the complex microenvironment of a tumor. nih.govnih.gov To bridge the gap between in vitro studies and clinical outcomes, more advanced models are being developed and utilized.

Development and Application of Co-culture Systems and 3D Cell Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being used to evaluate the efficacy of anti-cancer agents. plos.orgresearchgate.net These models more closely mimic the in vivo environment by allowing for cell-cell and cell-matrix interactions that are not possible in 2D cultures. nih.govnih.gov

Studies have shown that 3D culture models can provide unique insights into the effects of drugs on cell adhesion, migration, and cell-cell interactions. nih.gov For example, one study used a 3D co-culture model to examine the adhesion of breast epithelial spheroids to endothelial networks. nih.gov This model could be used to quantify drug-induced differences in cell adhesion that are unique to 3D co-cultures. nih.gov

Patient-derived organoids (PDOs) are a particularly promising 3D model, as they are derived directly from a patient's tumor and can therefore better predict their response to treatment. mdpi.com PDOs have been used to evaluate the efficacy of various anti-cancer drugs, including tamoxifen. mdpi.com

The development and application of these advanced in vitro and ex vivo models will continue to be crucial for gaining a deeper understanding of the mechanisms of action of tamoxifen and its analogs, and for developing more effective anti-cancer therapies.

Use of Organoid Models for Complex Biological Responses

The preclinical assessment of novel therapeutic agents, including analogs of tamoxifen, increasingly utilizes three-dimensional (3D) organoid cultures to model complex biological responses more accurately than traditional two-dimensional (2D) cell cultures. Organoids are self-organizing structures derived from stem cells or patient tissues that recapitulate the cellular diversity, architecture, and function of the original organ. cancerbiomed.orgclinmedjournals.org In the context of breast cancer research, patient-derived organoids (PDOs) have emerged as a valuable platform for evaluating the efficacy of anti-cancer drugs and predicting patient-specific responses to treatment. frontiersin.orgscielo.org.mx

Studies have demonstrated that breast cancer organoids can effectively predict clinical outcomes for therapies like tamoxifen. frontiersin.org For instance, research has shown that the in vitro drug sensitivity of breast cancer organoids to tamoxifen correlates with the clinical response observed in the corresponding patients. cancerbiomed.orgfrontiersin.org This predictive power makes organoid models a critical tool in the preclinical evaluation of new tamoxifen analogs, such as tamoxifen isopropyl bromide. By establishing organoid lines from a diverse range of breast cancer subtypes, researchers can perform high-throughput screening to assess the analog's activity across a spectrum of tumors with varying genetic backgrounds and receptor statuses. scielo.org.mx

The use of organoids allows for the detailed investigation of complex biological phenomena that are not readily observable in 2D cultures. This includes the interplay between different cell types within the tumor microenvironment, the development of drug resistance, and the metabolic reprogramming of cancer cells in response to treatment. clinmedjournals.orgscielo.org.mx For a novel compound like tamoxifen isopropyl bromide, an organoid-based preclinical evaluation would involve treating the organoids with the compound and assessing various endpoints, such as changes in cell viability, induction of apoptosis, and inhibition of proliferation. Advanced imaging techniques, like optical metabolic imaging, can be used to monitor the metabolic state of organoids in real-time upon drug exposure, providing rapid insights into the compound's mechanism of action. clinmedjournals.org

Below is a representative table outlining how data from an organoid-based preclinical evaluation of a hypothetical tamoxifen analog might be presented.

| Organoid Line | Cancer Subtype | Analog Concentration (µM) | Reduction in Viability (%) | Apoptosis Induction (Fold Change) |

| BC-PDO-01 | ER+, PR+, HER2- | 1 | 45 | 2.5 |

| BC-PDO-01 | ER+, PR+, HER2- | 10 | 85 | 5.1 |

| BC-PDO-02 | ER+, PR-, HER2- | 1 | 15 | 1.2 |

| BC-PDO-02 | ER+, PR-, HER2- | 10 | 30 | 1.8 |

| BC-PDO-03 | Triple-Negative | 1 | 5 | 1.0 |

| BC-PDO-03 | Triple-Negative | 10 | 8 | 1.1 |

This table is illustrative and does not represent actual data for Tamoxifen Isopropyl Bromide.

Investigational Pharmacokinetic and Metabolic Studies (Pre-clinical, In Vitro/Animal Models)

The preclinical pharmacokinetic (PK) and metabolic evaluation of investigational drugs like tamoxifen isopropyl bromide is essential to understand their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are typically conducted using a combination of in vitro assays and in vivo animal models, such as mice and rats. nih.govnih.gov

The pharmacokinetic profile of tamoxifen itself has been extensively studied, and it is known to have a long half-life and undergo significant metabolism. nih.govdrugbank.com When evaluating a new analog, comparative PK studies are often performed. For example, studies comparing the pharmacokinetics of tamoxifen with its active metabolite, endoxifen (B1662132), in mice have shown that direct administration of endoxifen leads to substantially higher plasma concentrations of the active agent compared to the administration of tamoxifen itself. nih.govresearchgate.net This highlights the importance of understanding the metabolic fate of any new tamoxifen derivative.

For a compound like tamoxifen isopropyl bromide, which is a quaternary ammonium (B1175870) salt, its pharmacokinetic properties may differ significantly from the parent tamoxifen molecule. The permanent positive charge could influence its absorption and distribution characteristics. Preclinical animal studies would involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration, along with its potential metabolites, in plasma and various tissues over time. researchgate.net

The following table provides an example of pharmacokinetic parameters that would be determined in a preclinical animal study for a tamoxifen analog compared to tamoxifen.

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |

| Tamoxifen | Oral | 20 | 40 | 5 | 500 | 72 |

| Analog X | Oral | 20 | 60 | 4 | 750 | 80 |

| Tamoxifen | IV | 10 | 250 | 0.5 | 1200 | 70 |

| Analog X | IV | 10 | 300 | 0.5 | 1500 | 85 |

This table is illustrative and based on general pharmacokinetic principles and published data for tamoxifen. It does not represent actual data for Tamoxifen Isopropyl Bromide. nih.govdrugbank.com

In Vitro Metabolic Stability and Identification of Biotransformation Products (using hepatic microsomes, cell lines)

In vitro metabolic stability assays are a cornerstone of early drug discovery and are critical for predicting the in vivo metabolic clearance of a new chemical entity. oup.comsrce.hr These assays typically utilize liver fractions, such as hepatic microsomes or S9 fractions, or intact cells like hepatocytes, from various species including human, rat, and mouse. researchgate.net The goal is to determine the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. oup.com

For tamoxifen analogs, these studies are particularly important as the metabolism of tamoxifen is complex and leads to the formation of several active and inactive metabolites. nih.govwikipedia.org The primary metabolic pathways for tamoxifen are N-demethylation, primarily by CYP3A4, and 4-hydroxylation, by CYP2D6, which produce the highly active metabolites N-desmethyltamoxifen and 4-hydroxytamoxifen, respectively. drugbank.comaurak.ac.ae Further metabolism of N-desmethyltamoxifen by CYP2D6 yields endoxifen, another potent antiestrogen. nih.gov

When evaluating a new analog like tamoxifen isopropyl bromide, its stability would be tested in incubations with hepatic microsomes in the presence of necessary cofactors like NADPH. srce.hrresearchgate.net The disappearance of the parent compound over time is measured to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr Concurrently, analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to identify the structures of any biotransformation products. oup.com This helps to elucidate the metabolic pathways of the new analog and determine if it is converted to known active metabolites or novel ones. For instance, studies with α-hydroxytamoxifen have used human liver microsomes to identify the formation of α,4-dihydroxytamoxifen, a potentially reactive metabolite, and have pinpointed the specific CYP enzymes involved. uq.edu.au

The results from these in vitro studies are crucial for predicting the hepatic extraction ratio and oral bioavailability of the compound in vivo. oup.com A summary of potential findings from a microsomal stability assay for a tamoxifen analog is presented in the table below.

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |

| In Vitro Half-life (t½, min) | 45 | 30 | 25 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 23.1 | 27.7 |

| Major Biotransformation Product(s) Identified | 4-hydroxylation product, N-dealkylation product | 4-hydroxylation product, N-dealkylation product | 4-hydroxylation product, N-dealkylation product |

This table is illustrative and does not represent actual data for Tamoxifen Isopropyl Bromide.

Assessment of Prodrug Potential and Associated Metabolic Pathways

Tamoxifen is widely recognized as a prodrug, a compound that is pharmacologically less active but is converted into a more active form within the body. nih.govmdpi.com Its therapeutic efficacy relies on its metabolic activation to 4-hydroxytamoxifen and endoxifen, which have a much higher binding affinity for the estrogen receptor than tamoxifen itself. nih.govaurak.ac.ae This prodrug nature, however, can lead to variability in patient response due to genetic polymorphisms in metabolizing enzymes like CYP2D6. aurak.ac.ae

The development of new tamoxifen analogs often involves a prodrug strategy aimed at overcoming the limitations of tamoxifen's metabolism. oup.com One approach is to design derivatives of the active metabolites, such as 4-hydroxytamoxifen (4-OHT), that can release the active moiety in a targeted manner. For example, boron-based prodrugs of 4-OHT have been designed to be cleaved under the oxidative conditions often found in the tumor microenvironment, thereby releasing the active drug specifically at the site of action. oup.comnih.gov These boron-based prodrugs have been shown to be effectively converted to 4-OHT in breast cancer cell lines. nih.gov

Tamoxifen isopropyl bromide, as a quaternary ammonium salt, could potentially be designed as a prodrug. The rationale for creating such a derivative could be to enhance solubility or to facilitate cellular uptake before being metabolized to an active form. The assessment of its prodrug potential would involve several key steps. First, its binding affinity for the estrogen receptor would be compared to that of tamoxifen and its known active metabolites. Lower affinity would support the hypothesis that it is a prodrug. Subsequently, in vitro studies using cell lines (e.g., MCF-7 breast cancer cells) and hepatic microsomes would be conducted to determine if tamoxifen isopropyl bromide is converted into other compounds. nih.gov If biotransformation occurs, the resulting metabolites would be identified and their biological activity assessed. For instance, if the metabolic pathway leads to the formation of 4-hydroxytamoxifen or endoxifen, this would provide strong evidence for its role as a prodrug. The enzymatic pathways responsible for this conversion would also be investigated using specific chemical inhibitors or recombinant CYP enzymes to understand the metabolic activation route. uq.edu.au

The table below outlines the type of data that would be collected to evaluate the prodrug potential of a tamoxifen analog.

| Compound | ER Binding Affinity (Relative to Estradiol) | In Vitro Conversion to Active Metabolite (e.g., 4-OHT) | Primary Metabolic Pathway |

| Tamoxifen | 2% | Yes | CYP3A4/CYP2D6 mediated |

| 4-Hydroxytamoxifen | 100-200% | N/A | N/A |

| Endoxifen | 100-200% | N/A | N/A |

| Tamoxifen Analog Y | <1% | Yes | Esterase cleavage/CYP-mediated |

This table is illustrative and provides a conceptual framework for assessing prodrug potential. It does not represent actual data for Tamoxifen Isopropyl Bromide.

Future Research Directions and Translational Perspectives for Tamoxifen Isopropyl Bromide Analogs

Rational Design and Synthesis of Next-Generation Tamoxifen (B1202) Isopropyl Bromide Analogs with Improved Efficacy and Selectivity

The rational design of new tamoxifen analogs is a cornerstone of future research, aiming to enhance their therapeutic index by improving efficacy and tissue selectivity. dovepress.com Current efforts are focused on modifying the core triphenylethylene (B188826) structure to optimize interactions with target receptors and minimize off-target effects. nih.govfrontiersin.org

One key strategy involves the modification of the side chain of the tamoxifen molecule. Research has shown that altering the length and composition of the aminoethoxy side chain can significantly impact the affinity of the analog for the estrogen receptor. researchgate.net For instance, the development of Selective Estrogen Receptor Degraders (SERDs) from tamoxifen analogs represents a significant advancement. dovepress.comfrontiersin.org These compounds, such as GW5638 and its metabolite GW7604, not only block the estrogen receptor but also promote its degradation, offering a more complete shutdown of estrogen signaling. dovepress.comscienceopen.comnih.gov The design of these oral SERDs often involves replacing the basic side chain of tamoxifen with an acrylic acid side chain, which alters the compound's interaction with the ER and induces its degradation. scienceopen.com

Furthermore, computational modeling and structure-activity relationship (SAR) studies are instrumental in guiding the synthesis of novel analogs. nih.govnih.gov By understanding the structural requirements for high-affinity binding to the ER and other potential targets like protein kinase C (PKC), researchers can design molecules with enhanced potency and a more desirable biological profile. nih.govnih.gov For example, introducing specific substituents on the phenyl rings of the tamoxifen scaffold has been shown to modulate activity and selectivity. nih.gov The goal is to create "ideal" SERMs that act as estrogen antagonists in breast and uterine tissue while maintaining beneficial estrogenic effects in bone and the cardiovascular system. nih.gov

Investigation of Combination Therapies Involving Tamoxifen Isopropyl Bromide Analogs

To combat therapy resistance and enhance anti-tumor activity, the investigation of combination therapies is a critical area of research. mdpi.comnih.gov The development of resistance to tamoxifen is a significant clinical challenge, often involving the upregulation of alternative signaling pathways. frontiersin.org

Preclinical studies have shown that combining tamoxifen analogs with inhibitors of other key cellular pathways can lead to synergistic effects. For instance, combinations with aurora kinase inhibitors (VX-680) and the hepatitis C antiviral compound simeprevir (B1263172) have demonstrated enhanced tumor reduction in animal models of ER+ breast cancer. mdpi.comnih.gov These combinations were also found to suppress the upregulation of HER2, a known mechanism of tamoxifen resistance. mdpi.com

Other promising combination strategies include pairing tamoxifen analogs with:

Natural Products: Compounds like curcumin (B1669340) have been shown to sensitize tamoxifen-resistant cells and work synergistically to inhibit tumor growth. frontiersin.org

Kinase Inhibitors: Targeting pathways like PI3K/Akt/mTOR, which can be activated in resistant tumors, with specific inhibitors in conjunction with tamoxifen analogs is a viable approach. frontiersin.orgnih.gov

Other Endocrine Therapies: Combining different classes of endocrine agents, such as SERMs and SERDs, or with aromatase inhibitors, is being explored to achieve a more comprehensive blockade of estrogen signaling. nih.gov

Risperidone (B510): Interestingly, the antipsychotic drug risperidone has been studied in combination with tamoxifen, showing no interference with tamoxifen's cytotoxic effects, suggesting its potential use to manage side effects like hot flashes without compromising efficacy. plos.org

The rationale behind these combinations is to target multiple nodes in the cancer cell's survival network, thereby reducing the likelihood of resistance and improving patient outcomes.

Exploration of Novel Therapeutic Applications Beyond Estrogen Receptor Modulation (e.g., Anti-infective Agents)

A particularly exciting avenue of research is the exploration of tamoxifen analogs for therapeutic applications beyond their traditional role as estrogen receptor modulators. nih.govbiorxiv.org A growing body of evidence suggests that these compounds possess significant anti-infective properties.

Antibacterial Activity: Tamoxifen and its derivatives have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative species. nih.gov Studies have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), Listeria monocytogenes, and Escherichia coli. nih.govbiorxiv.org The mechanism of antibacterial action appears to be multifaceted, potentially involving the disruption of bacterial cell membranes. biorxiv.org For instance, certain tamoxifen derivatives were found to increase membrane permeabilization in MRSA. biorxiv.org

A newly synthesized tamoxifen analog, 1,1-bis[4-(3-dimethylaminopropoxy)phenyl]-2-phenyl-but-1-ene dihydrochloride, exhibited superior antimicrobial and antitumor activity compared to tamoxifen citrate (B86180), with lower toxicity. nih.govaphrc.org This highlights the potential to optimize the tamoxifen scaffold for anti-infective purposes.

Antiparasitic and Antiviral Activity: Research has also uncovered the potential of tamoxifen analogs against various parasites and viruses. Tamoxifen itself has shown activity against Leishmania species, and hybrid molecules combining features of tamoxifen and the antihistamine clemastine (B1669165) have been developed as promising antileishmanial drug leads. rsc.org Furthermore, tamoxifen has been identified as a potent inhibitor of the trafficking and toxicity of Shiga toxins, which are produced by certain strains of E. coli. nih.gov This effect appears to be independent of its estrogen receptor activity and involves the inhibition of retromer-dependent endosomal tubulation. nih.gov

These findings strongly suggest that tamoxifen isopropyl bromide and its analogs could be repurposed or further developed as a novel class of anti-infective agents, offering new therapeutic options for a variety of infectious diseases.

Advanced Computational Chemistry and In Silico Modeling for Accelerated Drug Discovery

The role of computational chemistry and in silico modeling in modern drug discovery cannot be overstated, and this is particularly true for the development of tamoxifen analogs. nih.govbioascent.comresearchgate.netnih.gov These advanced computational tools are being leveraged to accelerate the entire drug discovery pipeline, from initial hit identification to lead optimization. nih.goveurofinsdiscovery.com

Key applications of computational methods include:

Virtual Screening: Large chemical libraries can be virtually screened to identify compounds with a high probability of binding to the desired target, such as the estrogen receptor or protein kinase C. researchgate.neteurofinsdiscovery.com This significantly reduces the time and cost associated with traditional high-throughput screening.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational docking can be used to predict how different tamoxifen analogs will bind. nih.gov This allows for the rational design of modifications to improve binding affinity and selectivity. nih.gov

Pharmacophore Modeling: In the absence of a target structure, pharmacophore models can be built based on the chemical features of known active compounds. nih.gov These models can then be used to search for new molecules with similar properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. bioascent.comresearchgate.net This allows for the prediction of the activity of novel, unsynthesized analogs, guiding the synthetic efforts towards the most promising candidates.

ADME/Tox Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of drug candidates at an early stage. nih.gov This helps to identify and eliminate compounds with unfavorable pharmacokinetic or safety profiles before they enter more costly and time-consuming preclinical and clinical testing.

By integrating these computational approaches, researchers can make more informed decisions, streamline the drug discovery process, and ultimately increase the chances of successfully developing next-generation tamoxifen isopropyl bromide analogs.

Academic Analysis of the Patent Landscape and Intellectual Property for Tamoxifen Isopropyl Bromide Analogs

An academic analysis of the patent landscape provides valuable insights into the ongoing research and development efforts surrounding tamoxifen analogs. Patent documents serve as a rich source of scientific and technical information, often disclosing findings before they appear in peer-reviewed literature. nih.gov

A review of patents related to tamoxifen and its derivatives would likely reveal a focus on several key areas:

Novel Chemical Entities: Patents for new tamoxifen analogs with improved efficacy, selectivity, or pharmacokinetic properties. This would include new SERMs, SERDs, and compounds with novel mechanisms of action.

New Therapeutic Uses: Disclosures related to the repurposing of tamoxifen analogs for indications beyond breast cancer, such as other cancers, infectious diseases, or neurological disorders. nih.gov

Combination Therapies: Patents covering the synergistic use of tamoxifen analogs with other therapeutic agents.

Formulations and Delivery Methods: Innovations aimed at improving the delivery and bioavailability of these compounds.

Analyzing the patent landscape can help academic researchers identify emerging trends, potential areas for collaboration, and "white space" for new research directions. It also provides a snapshot of the commercial interest in this class of compounds and the key players in the field, from academic institutions to pharmaceutical companies. nih.gov Understanding the intellectual property surrounding tamoxifen isopropyl bromide analogs is crucial for navigating the path from basic research to clinical translation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.